methyl 5-bromo-2-(bromomethyl)furan-3-carboxylate
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Overview
Description
Methyl 5-bromo-2-(bromomethyl)furan-3-carboxylate is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with bromine atoms and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-bromo-2-(bromomethyl)furan-3-carboxylate can be synthesized through a multi-step process involving the bromination of furan derivatives. One common method involves the bromination of methyl furan-3-carboxylate using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to control the regioselectivity of bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-(bromomethyl)furan-3-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The furan ring can be oxidized to form furan-2,3-dicarboxylates.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as azido-furan, thiol-furan, or alkoxy-furan derivatives.
Oxidation Products: Furan-2,3-dicarboxylates.
Reduction Products: Alcohol derivatives of the ester group.
Scientific Research Applications
Methyl 5-bromo-2-(bromomethyl)furan-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and as a precursor in the synthesis of bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 5-bromo-2-(bromomethyl)furan-3-carboxylate involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, allowing the introduction of various functional groups. The ester group can undergo hydrolysis or reduction, leading to different derivatives with potential biological activity. The furan ring provides a stable scaffold for further chemical modifications.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-bromofuran-2-carboxylate: Similar structure but lacks the bromomethyl group.
Ethyl 5-bromofuran-2-carboxylate: Similar structure with an ethyl ester instead of a methyl ester.
5-Bromofuran-2-carbaldehyde: Contains an aldehyde group instead of a carboxylate ester.
Uniqueness
Methyl 5-bromo-2-(bromomethyl)furan-3-carboxylate is unique due to the presence of both bromine atoms and the carboxylate ester group, which provide multiple sites for chemical modification
Properties
CAS No. |
345891-29-4 |
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Molecular Formula |
C7H6Br2O3 |
Molecular Weight |
297.9 |
Purity |
95 |
Origin of Product |
United States |
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